molecular formula C21H40O4 B3030434 17-(tert-Butoxy)-17-oxoheptadecanoic acid CAS No. 905302-44-5

17-(tert-Butoxy)-17-oxoheptadecanoic acid

Cat. No.: B3030434
CAS No.: 905302-44-5
M. Wt: 356.5
InChI Key: KCUYTEIVSXQFKX-UHFFFAOYSA-N
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Description

17-(tert-Butoxy)-17-oxoheptadecanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(tert-Butoxy)-17-oxoheptadecanoic acid typically involves the introduction of the tert-butoxy group and the ketone functionality onto the heptadecanoic acid backbone. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butoxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using tert-butyl hydroperoxide and other reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, catalysts such as transition metal complexes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

Pharmacological Applications

  • Drug Development :
    • The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of fatty acids can serve as effective inhibitors in protein-protein interactions (PPIs), particularly in the context of neurobiology. For instance, compounds similar to 17-(tert-butoxy)-17-oxoheptadecanoic acid have shown promise in inhibiting the interaction between fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6, which is crucial for neuronal signaling .
  • Anti-inflammatory Properties :
    • Fatty acids and their derivatives are known to exhibit anti-inflammatory properties. Studies suggest that compounds like this compound may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
  • Metabolic Studies :
    • This compound can be utilized in metabolic studies to understand fatty acid metabolism and its implications in metabolic disorders such as obesity and diabetes. Its structural characteristics allow it to participate in metabolic pathways that are critical for energy homeostasis .

Biochemical Applications

  • Lipid Metabolism Research :
    • As a fatty acid derivative, it serves as a model compound for studying lipid metabolism. Researchers can utilize it to explore the enzymatic processes involved in fatty acid synthesis and degradation .
  • Cellular Signaling :
    • The compound's ability to influence cellular signaling pathways makes it a valuable tool in cell biology research. It can be used to investigate how fatty acids affect cell proliferation, differentiation, and apoptosis .

Material Science Applications

  • Surfactants and Emulsifiers :
    • Due to its amphiphilic nature, this compound can be employed as a surfactant or emulsifier in formulations requiring stability and solubility of hydrophobic compounds in aqueous environments .
  • Cosmetic Formulations :
    • The compound's safety profile and chemical properties make it suitable for use in cosmetic products where it can function as an emollient or skin-conditioning agent .

Case Study 1: Inhibition of Protein-Protein Interactions

A study focused on the design and synthesis of peptidomimetics based on fatty acids demonstrated that compounds structurally related to this compound significantly inhibited the PPI between FGF14 and Na v 1.6. This inhibition was linked to enhanced efficacy in neuroprotective assays, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

In another study examining the anti-inflammatory effects of fatty acids, researchers found that derivatives similar to this compound reduced pro-inflammatory cytokine production in vitro. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 17-(tert-Butoxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and ketone functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 16-(tert-Butoxy)-16-oxohexadecanoic acid
  • 18-(tert-Butoxy)-18-oxooctadecanoic acid

Comparison: Compared to its analogs, 17-(tert-Butoxy)-17-oxoheptadecanoic acid has a unique position of the tert-butoxy and ketone groups, which may result in distinct chemical and biological properties. Its specific structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for targeted research and applications.

Biological Activity

17-(tert-Butoxy)-17-oxoheptadecanoic acid is an organic compound notable for its structural features that include a tert-butoxy group and a ketone functional group attached to a heptadecanoic acid backbone. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

Structure and Composition

  • Molecular Formula : C20H38O3
  • Molecular Weight : 318.52 g/mol
  • Functional Groups : Ketone, tert-butoxy

Synthesis Methods

The synthesis of this compound typically involves:

  • Oxidation : Utilizing tert-butyl hydroperoxide as an oxidizing agent in the presence of catalysts to introduce the tert-butoxy group.
  • Controlled Conditions : Reactions are conducted under specific temperature and solvent conditions to ensure high yield and purity.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Produces carboxylic acids or other oxidized derivatives.
  • Reduction : Converts the ketone to an alcohol, yielding 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid.
  • Substitution : The tert-butoxy group can be replaced with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butoxy group and the ketone functionality significantly influences its reactivity and binding affinity. Potential pathways include:

  • Oxidative Stress Response
  • Signal Transduction
  • Metabolic Processes

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest it could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations have shown potential in inhibiting cancer cell proliferation, warranting further exploration in cancer research.

Case Study Insights

Recent case studies have explored the biological effects of compounds similar to this compound. These studies often focus on:

  • Patient Responses : Evaluating how patients respond to treatments involving similar compounds.
  • Mechanistic Understanding : Providing insights into how these compounds interact at the cellular level.

For example, a study on related fatty acids demonstrated their role in modulating cellular signaling pathways associated with inflammation and cancer progression, suggesting a similar potential for this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct chemical properties that may influence their biological activities:

Compound NameStructure FeaturesBiological Activity
16-(tert-Butoxy)-16-oxohexadecanoic acidOne less carbon than heptadecanoicModerate anti-inflammatory
18-(tert-Butoxy)-18-oxooctadecanoic acidOne more carbon than heptadecanoicHigher anticancer activity
This compoundUnique positioning of functional groupsPotential anti-inflammatory & anticancer

Properties

IUPAC Name

17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUYTEIVSXQFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280359
Record name 1-(1,1-Dimethylethyl) heptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905302-44-5
Record name 1-(1,1-Dimethylethyl) heptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905302-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) heptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude heptadecanedioic acid (0.99 g, 3.3 mmol) was dissolved in toluene (15 ml) at 115° C. N,N-dimethylformamide di-tert-butylacetale (0.79 ml, 3.3 mmol) was added dropwise over 10 min. After refluxing for 1 h more N,N-dimethylformamide di-tert-butylacetale (0.79 ml) was added over 10 min. After refluxing for another 1 h, a last eq of N,N-dimethylformamide di-tert-butylacetale (0.79 ml) was added over 10 min. Reflux was continued for 1 h. On cooling to RT a precipitate appeared, this was filtered off (diacid). The mother liqueour was extracted with water (25 ml) and DCM (25 ml). The organic layer was dried and concentrated. The residue was purified by flash chromatography using DCM/MeOH 15:1 as eluent. Heptadecanedioic acid mono-tert-butyl ester was isolated in 33% yield (0.330 g). HPLC-MS: 379 (M+Na), rt 6.11. 1H-NMR (DMSO-d6): δ 1.22 (br s, 22H), 1.39 (s, 9H), 1.47 (m, 4H), 2.16 (t, 2H), 2.19 ppm (t, 2H).
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0.99 g
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15 mL
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0.79 mL
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0.79 mL
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0.79 mL
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Synthesis routes and methods II

Procedure details

4-{[(2-tert-Butoxycarbonylethyl)-(16-tert-butoxycarbonylhexadecanoyl)-amino]methyl}benzoic acid 2,5-dioxopyrrolidin-1-yl ester was reacted with A1,B1-diBoc desB30 insulin as described in general procedure B. The work up was similar using a gradient 28-48% acetonitrile/water containing 0.1% TFA.
Name
4-{[(2-tert-Butoxycarbonylethyl)-(16-tert-butoxycarbonylhexadecanoyl)-amino]methyl}benzoic acid 2,5-dioxopyrrolidin-1-yl ester
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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